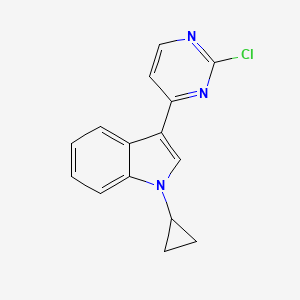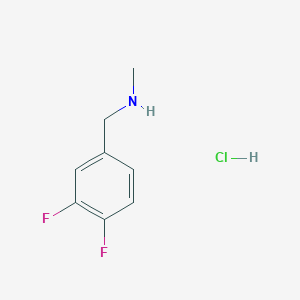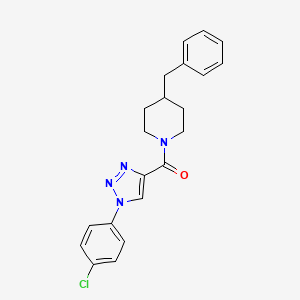
3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole is a useful research compound. Its molecular formula is C15H12ClN3 and its molecular weight is 269.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques: Compounds with the indole nucleus, like 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole, are synthesized using various techniques. For instance, Geetha et al. (2019) described a method involving stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU. This process yields compounds with confirmed structures through spectroscopic techniques and crystallography (Geetha et al., 2019).
Biological Activities
Antimicrobial Activity
this compound derivatives have been studied for their antimicrobial properties. For example, El-Sayed et al. (2016) synthesized derivatives of 1H-indole and evaluated their antimicrobial activity, showing significant growth inhibition activities (El-Sayed et al., 2016).
Anticancer Properties
Certain derivatives of this compound exhibit anticancer activity. Gokhale et al. (2017) synthesized N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives and evaluated them against various cancer cells, with some showing significant growth inhibition (Gokhale et al., 2017).
Antioxidant Properties
These derivatives also have potential as antioxidants. Aziz et al. (2021) designed indole-based heterocycles, demonstrating significant antioxidant activity in vitro, suggesting a role in inhibiting reactive oxygen species (Aziz et al., 2021).
Chemical Properties and Synthesis
Chemical Synthesis and Characterization
The synthesis of derivatives often involves complex chemical processes. Shestakov et al. (2009) discussed the formation of 5H-pyrimido[5,4-b]indole derivatives through reactions with various compounds, leading to the synthesis of novel 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones (Shestakov et al., 2009).
Pharmacological Potential
Indole derivatives have been explored for their pharmacological applications. Somappa et al. (2015) synthesized novel indole derivatives and evaluated their anti-inflammatory, analgesic, and CNS depressant activities, demonstrating their potential in therapeutic applications (Somappa et al., 2015).
Novel Drug Candidates
Research into indole derivatives continues to yield novel drug candidates with diverse biological activities. Kamath et al. (2015) synthesized indole-coumarin hybrids and evaluated them for anticancer activity, providing insight into the development of new therapeutic agents (Kamath et al., 2015).
Synthetic Pathways and Evaluation
The synthesis of this compound and its derivatives often involves complex pathways, as illustrated by Muralikrishna et al. (2014) in their study on the synthesis and biological evaluation of related compounds (Muralikrishna et al., 2014).
Wirkmechanismus
Indole scaffolds have been extensively studied in medicinal chemistry due to their diverse biological activities. They serve as privileged pharmacophores in heterocyclic compounds, including anticancer agents . These compounds often interact with specific cellular proteins, enzymes, or receptors, leading to various effects.
Biochemische Analyse
Biochemical Properties
3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as SIRT1, a member of the sirtuin family of proteins that are involved in cellular regulation, including aging and transcription . The interaction between this compound and SIRT1 involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity. This inhibition can affect various downstream processes regulated by SIRT1, including gene expression and metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving SIRT1. By inhibiting SIRT1, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolism . Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes and pathways regulated by SIRT1, leading to changes in cellular energy homeostasis and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly SIRT1. The compound binds to the active site of SIRT1, inhibiting its deacetylase activity . This inhibition prevents the removal of acetyl groups from target proteins, leading to changes in their activity and function. The inhibition of SIRT1 by this compound can result in altered gene expression, as SIRT1 is known to regulate the transcription of various genes involved in cellular processes such as aging, stress response, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of SIRT1 activity, resulting in persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit SIRT1 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed. These findings suggest a threshold effect, where the compound’s therapeutic benefits are achieved at lower doses, while higher doses may lead to adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by SIRT1. By inhibiting SIRT1, the compound can affect the activity of enzymes and cofactors involved in metabolic processes . This inhibition can lead to changes in metabolic flux and the levels of various metabolites, impacting cellular energy homeostasis and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, particularly in relation to its target enzyme, SIRT1.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with SIRT1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization of this compound is crucial for its inhibitory effects on SIRT1 and the subsequent changes in gene expression and cellular function.
Eigenschaften
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-1-cyclopropylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-15-17-8-7-13(18-15)12-9-19(10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXRPHPWRVLUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)
![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)


methane](/img/structure/B2505813.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)
![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)



![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

